molecular formula C10H9N3OS B12326584 3-Anilino-2-cyano-3-mercaptoacrylamide

3-Anilino-2-cyano-3-mercaptoacrylamide

Cat. No.: B12326584
M. Wt: 219.27 g/mol
InChI Key: JIQJAFZGFLHONQ-CSKARUKUSA-N
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Description

3-Anilino-2-cyano-3-mercaptoacrylamide is a chemical compound with the molecular formula C10H9N3OS and a molecular weight of 219.26 g/mol It is known for its unique structure, which includes an aniline group, a cyano group, and a mercaptoacrylamide moiety

Preparation Methods

The synthesis of 3-Anilino-2-cyano-3-mercaptoacrylamide typically involves the reaction of aniline with cyanoacetic acid and thiourea under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and requires careful control of temperature and pH to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-Anilino-2-cyano-3-mercaptoacrylamide undergoes various chemical reactions, including:

Scientific Research Applications

3-Anilino-2-cyano-3-mercaptoacrylamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Anilino-2-cyano-3-mercaptoacrylamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This interaction can affect various cellular pathways, leading to changes in cell behavior and function .

Comparison with Similar Compounds

3-Anilino-2-cyano-3-mercaptoacrylamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H9N3OS

Molecular Weight

219.27 g/mol

IUPAC Name

(E)-3-anilino-2-cyano-3-sulfanylprop-2-enamide

InChI

InChI=1S/C10H9N3OS/c11-6-8(9(12)14)10(15)13-7-4-2-1-3-5-7/h1-5,13,15H,(H2,12,14)/b10-8+

InChI Key

JIQJAFZGFLHONQ-CSKARUKUSA-N

Isomeric SMILES

C1=CC=C(C=C1)N/C(=C(/C#N)\C(=O)N)/S

Canonical SMILES

C1=CC=C(C=C1)NC(=C(C#N)C(=O)N)S

Origin of Product

United States

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